dl-2-Amino-1-hexanol dl-2-Amino-1-hexanol
Brand Name: Vulcanchem
CAS No.: 5665-74-7
VCID: VC2321242
InChI: InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3
SMILES: CCCCC(CO)N
Molecular Formula: C6H15NO
Molecular Weight: 117.19 g/mol

dl-2-Amino-1-hexanol

CAS No.: 5665-74-7

Cat. No.: VC2321242

Molecular Formula: C6H15NO

Molecular Weight: 117.19 g/mol

* For research use only. Not for human or veterinary use.

dl-2-Amino-1-hexanol - 5665-74-7

Specification

CAS No. 5665-74-7
Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
IUPAC Name 2-aminohexan-1-ol
Standard InChI InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3
Standard InChI Key DPEOTCPCYHSVTC-UHFFFAOYSA-N
SMILES CCCCC(CO)N
Canonical SMILES CCCCC(CO)N

Introduction

Chemical Structure and Properties

Molecular Identification

dl-2-Amino-1-hexanol is characterized by its amino and hydroxyl functional groups positioned on adjacent carbon atoms within a hexyl chain. The compound exists as a racemic mixture, containing equal amounts of both enantiomers of 2-amino-1-hexanol.

Table 1: Key Molecular Identifiers of dl-2-Amino-1-hexanol

ParameterValue
IUPAC Name2-aminohexan-1-ol
Molecular FormulaC₆H₁₅NO
Molecular Weight117.19 g/mol
CAS Registry Number16397-19-6
InChIInChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3
InChI KeyDPEOTCPCYHSVTC-UHFFFAOYSA-N
Canonical SMILESCCCCC(CO)N

The compound features a primary amine group at the C-2 position and a primary alcohol group at the C-1 position of the hexane chain.

Physical Properties

dl-2-Amino-1-hexanol presents as a solid substance at room temperature, appearing colorless to pale yellow in its pure form. The compound exhibits a characteristic odor typical of amino alcohols. Its dual functionality—containing both hydrophilic groups (amine and hydroxyl) and a hydrophobic alkyl chain—contributes to its unique solubility profile and physical characteristics.

Structural Features

The compound's structure features specific characteristics that influence its reactivity and applications:

  • The primary amine group (-NH₂) at the C-2 position provides a site for nucleophilic reactions

  • The primary hydroxyl group (-OH) at the C-1 position allows for alcohol-typical reactions

  • The racemic nature (dl-) indicates equal proportions of both enantiomers

  • The hexyl backbone contributes hydrophobicity and influences the compound's solubility profile

Synthesis Methods

Laboratory Synthetic Routes

Several synthetic approaches have been developed for the preparation of dl-2-amino-1-hexanol, each with specific advantages depending on the starting materials and desired purity.

Hydrogenation of Hydrogen Cyanide Adducts

One established method involves the addition of hydrogen cyanide to a mixture of cyclohexanone and ammonia, followed by reduction to obtain the target compound. This approach is valued for its relatively straightforward reaction conditions and moderate yields.

Multi-step Synthesis

A more controlled approach involves multiple synthetic steps utilizing dichloromethane and triethylamine under specific conditions:

  • Reaction under inert atmosphere

  • Cooling with ice to control reaction kinetics

  • Sequential addition of reagents

  • Purification steps to isolate the final product

This method, while more complex, often provides improved stereoselectivity and purity.

Synthesis from dl-Norleucine Derivatives

Another significant synthetic pathway utilizes dl-norleucine ethyl ester as a starting material. This approach involves:

  • Protection of the amine group

  • Reduction of the ester functionality

  • Deprotection to yield the target compound

This route is particularly valuable when starting from readily available amino acid precursors.

Industrial Production Methods

Industrial production of dl-2-amino-1-hexanol typically employs optimized versions of laboratory methods, scaled up for commercial quantities. These processes prioritize:

  • Cost-effective starting materials

  • Optimized reaction conditions for maximum yield

  • Efficient purification protocols

  • Reduced use of hazardous reagents

  • Improved process safety measures

The industrial synthesis generally utilizes large-scale reactors with controlled temperature and pressure conditions to ensure consistent product quality and higher production efficiency.

Chemical Reactivity

Types of Reactions

dl-2-Amino-1-hexanol participates in numerous chemical transformations owing to its bifunctional nature, with both amino and hydroxyl groups capable of undergoing distinct reactions.

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding aldehydes or carboxylic acids depending on the oxidizing agents and conditions employed. These transformations are valuable in creating functionalized derivatives with modified chemical properties.

Reduction Processes

Though already containing reduced functional groups, dl-2-amino-1-hexanol can undergo selective modifications through controlled reduction processes, particularly when forming derivatives with altered functionality.

Substitution Reactions

Both the amino and hydroxyl groups can participate in substitution reactions:

  • The amine group can undergo N-alkylation, acylation, or conversion to other nitrogen-containing functional groups

  • The hydroxyl group can be converted to halides, esters, or ethers through appropriate reagents

  • These transformations allow for the synthesis of a wide range of derivatives with tailored properties

Common Reagents and Conditions

The reactions of dl-2-amino-1-hexanol typically employ specific reagents under controlled conditions to achieve selective transformations.

Table 2: Common Reagents for dl-2-Amino-1-hexanol Transformations

TransformationCommon ReagentsTypical Conditions
OxidationPotassium permanganate, Chromium trioxideControlled temperature, aqueous or organic solvents
ReductionLithium aluminum hydride, Sodium borohydrideAnhydrous conditions, inert atmosphere
N-ProtectionDi-tert-butyl dicarbonate, Benzyl chloroformateBasic conditions, organic solvents
O-Protectiontert-Butyldimethylsilyl chloride, Trityl chlorideBasic conditions, anhydrous solvents
SubstitutionHalogens, Acids, AnhydridesVaried depending on target functionality

These reactions typically require careful control of stoichiometry, temperature, and reaction time to achieve optimal selectivity and yield.

Applications in Scientific Research

Chemistry Applications

In the field of chemistry, dl-2-amino-1-hexanol serves as a valuable building block for organic synthesis. Its bifunctional nature makes it particularly useful in creating complex molecules through selective functionalization of either the amine or hydroxyl group. The compound has found applications in:

  • Development of chiral ligands for asymmetric synthesis

  • Preparation of specialized surfactants

  • Synthesis of heterocyclic compounds

  • Creation of modified amino alcohols with tailored properties

Biological Research

In biological research, dl-2-amino-1-hexanol has demonstrated significance as:

  • A precursor for biologically active compounds

  • A tool for studying biochemical pathways

  • A component in the investigation of structure-activity relationships

  • An intermediate in the synthesis of biomimetic molecules

Pharmaceutical Applications

The compound has shown particular value in pharmaceutical development:

  • As an intermediate in the synthesis of therapeutic agents

  • In the exploration of novel drug candidates

  • For the modification of existing pharmaceutical compounds

  • In the development of structure-activity relationship studies for drug optimization

Biological Activity

Mechanism of Action

The biological activity of dl-2-amino-1-hexanol is primarily attributed to its structural features and functional groups that enable specific interactions with biological targets.

Receptor Interactions

The compound can potentially interact with biological receptors through:

  • Hydrogen bonding via its hydroxyl and amine groups

  • Hydrophobic interactions through its alkyl chain

  • Ionic interactions involving the amine group under physiological conditions

These interaction capabilities make it relevant in studies involving receptor binding and modulation.

Enzyme Interactions

dl-2-Amino-1-hexanol can function as a substrate or inhibitor for specific enzymes, particularly those involved in:

  • Amino alcohol metabolism

  • Lipid processing pathways

  • Nitrogen-containing compound biosynthesis

This property makes it valuable in enzyme kinetics studies and metabolic investigations.

Structural Features Contributing to Activity

The specific structural elements of dl-2-amino-1-hexanol that contribute to its biological activity include:

  • The amino group at the C-2 position, providing a site for hydrogen bonding and ionic interactions

  • The hydroxyl group at the C-1 position, offering additional hydrogen bonding capabilities

  • The hexyl chain, contributing hydrophobic interactions with lipophilic binding pockets

  • The stereochemistry at the C-2 position, influencing the three-dimensional presentation of functional groups

Comparison with Similar Compounds

Related Amino Alcohols

dl-2-Amino-1-hexanol shares structural similarities with other amino alcohols but possesses distinctive characteristics that differentiate it from related compounds.

Table 3: Comparison of dl-2-Amino-1-hexanol with Related Compounds

CompoundStructural DifferencesFunctional Distinctions
2-Amino-1-hexanol (single enantiomer)Specific stereochemistry vs. racemic mixtureEnhanced stereoselectivity in asymmetric reactions
2-Amino-4-methylphenolAromatic structure vs. aliphatic chainDifferent reactivity profile, aromatic properties
2-(Aminomethyl)phenolDifferent positioning of functional groupsAltered geometric presentation of functional groups
Other amino alcohols with varying chain lengthsCarbon chain length variationsModified hydrophobicity and physical properties

These structural variations result in distinct chemical behaviors and applications for each compound.

Unique Properties of dl-2-Amino-1-hexanol

The distinctive features that make dl-2-amino-1-hexanol valuable in various applications include:

  • Optimal balance of hydrophilicity and hydrophobicity due to its six-carbon chain

  • Suitable spacing between functional groups for specific molecular interactions

  • Racemic nature providing versatility in synthetic applications

  • Relatively straightforward synthesis compared to more complex amino alcohols

  • Ability to serve as a platform for diverse chemical modifications

Future Research Directions

Methodological Advancements

Future methodological improvements may focus on:

  • Green chemistry approaches to its synthesis

  • Enzymatic transformations for selective modifications

  • Flow chemistry methods for continuous production

  • Computational studies to predict reactivity and properties

  • Advanced analytical techniques for characterization of derivatives

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